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Compound of Interest

Compound Name:
4-(3-Methoxybenzyl)piperidine

hydrochloride

Cat. No.: B589871 Get Quote

In-Depth Technical Guide: 4-(3-
Methoxybenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 4-(3-Methoxybenzyl)piperidine hydrochloride. The

information is compiled from available scientific literature and chemical databases, offering a

valuable resource for those involved in medicinal chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties
4-(3-Methoxybenzyl)piperidine hydrochloride is a substituted piperidine derivative. The

hydrochloride salt form generally enhances the compound's solubility in aqueous media and

improves its stability for handling and formulation.

Table 1: Physical and Chemical Properties of 4-(3-Methoxybenzyl)piperidine Hydrochloride
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Property Value Source

CAS Number 149986-58-3 [1]

Molecular Formula C₁₃H₂₀ClNO [1]

Molecular Weight 241.76 g/mol [1]

Appearance

Light yellow to brown

crystalline powder (inferred

from isomers)

[2]

Purity ≥96% [2]

Storage Conditions
Sealed in a dry place, room

temperature or 2-8 °C
[1]

Note: Some physical properties, such as melting and boiling points, are not readily available for

this specific isomer. Data for the isomeric 4-(4-Methoxybenzyl)piperidine hydrochloride shows a

melting point of 175-177 °C, which may serve as an approximate reference.[3]

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for 4-(3-Methoxybenzyl)piperidine
hydrochloride is not publicly available. However, a plausible synthetic route can be devised

based on established methods for the synthesis of 4-substituted piperidines. A representative

protocol is outlined below.

Representative Synthetic Protocol: Reductive Amination
This method involves the reaction of 3-methoxybenzaldehyde with 4-piperidone, followed by

reduction of the resulting enamine and subsequent salt formation.

Experimental Workflow Diagram
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Step 1: Condensation
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Step 3: Salt Formation
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Caption: A representative synthetic workflow for 4-(3-Methoxybenzyl)piperidine
hydrochloride.

Methodology:

Step 1: Condensation: To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as

toluene, add 3-methoxybenzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic

acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The

reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are

consumed. The solvent is then removed under reduced pressure to yield the crude enamine

intermediate.
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Step 2: Reduction: The crude enamine intermediate is dissolved in a solvent like

dichloromethane. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The

reaction is allowed to warm to room temperature and stirred until completion as monitored by

TLC. The reaction is then quenched with a saturated aqueous solution of sodium

bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous

sodium sulfate, and concentrated to give the free base, 4-(3-methoxybenzyl)piperidine.

Step 3: Salt Formation and Purification: The crude free base is purified by column

chromatography on silica gel. The purified product is then dissolved in diethyl ether, and a

solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting

precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum

to afford 4-(3-methoxybenzyl)piperidine hydrochloride as a solid.

Spectral and Analytical Data (Predicted)
Experimental spectral data for 4-(3-Methoxybenzyl)piperidine hydrochloride is not publicly

available. However, the expected spectral characteristics can be predicted based on the

analysis of its structural fragments and data from closely related compounds.[2][4][5][6][7]

Table 2: Predicted Spectral Data
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Technique Predicted Characteristics

¹H NMR

- Aromatic protons (m, 4H) in the range of δ 6.7-

7.3 ppm. - Methoxy group singlet (s, 3H) around

δ 3.8 ppm. - Piperidine ring protons (m, 9H) in

the range of δ 1.5-3.5 ppm. - Benzyl protons (d,

2H) around δ 2.5 ppm. - A broad singlet for the

N-H proton of the hydrochloride salt.

¹³C NMR

- Aromatic carbons in the range of δ 110-160

ppm. - Methoxy carbon around δ 55 ppm. -

Piperidine carbons in the range of δ 30-50 ppm.

- Benzyl carbon around δ 40 ppm.

FT-IR (cm⁻¹)

- N-H stretch (broad) for the ammonium salt

around 2400-2800 cm⁻¹. - C-H stretches

(aromatic and aliphatic) around 2800-3100

cm⁻¹. - C=C aromatic ring stretches around

1450-1600 cm⁻¹. - C-O stretch (methoxy)

around 1030-1250 cm⁻¹.

Mass Spec. (ESI+)
Expected [M+H]⁺ for the free base (C₁₃H₁₉NO)

at m/z = 206.15.

Potential Biological Activity and Signaling Pathways
While the specific biological targets of 4-(3-Methoxybenzyl)piperidine hydrochloride have

not been reported, the piperidine scaffold is a privileged structure in medicinal chemistry,

appearing in numerous drugs targeting the central nervous system (CNS) and cancer.[8]

Potential as a Dopamine D4 Receptor Antagonist
Substituted piperidines are known to act as antagonists for the dopamine D4 receptor, which is

implicated in various neurological and psychiatric disorders.[9][10] Antagonism of the D4

receptor is a therapeutic strategy being explored for conditions such as schizophrenia and

Parkinson's disease-related dyskinesia.[10]

Potential as a PI3Kδ Inhibitor
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Recent studies have shown that certain substituted piperidines can act as potent and selective

inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K/AKT signaling pathway is

crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Hypothetical Signaling Pathway: PI3K/AKT Inhibition
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Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
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Safety and Handling
As with any chemical compound, 4-(3-Methoxybenzyl)piperidine hydrochloride should be

handled with appropriate safety precautions. It is intended for research use only. Users should

consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling,

storage, and disposal. General precautions include using personal protective equipment (PPE)

such as gloves, lab coats, and safety glasses, and working in a well-ventilated area or fume

hood.

Conclusion
4-(3-Methoxybenzyl)piperidine hydrochloride is a chemical compound with potential for

application in drug discovery, particularly in the areas of neuroscience and oncology. While

there is a lack of publicly available experimental data for this specific molecule, its structural

similarity to known bioactive compounds suggests it may be a valuable building block for the

synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its

physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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